1-(2-Bromoethoxy)-2-chlorobenzene

Beschreibung

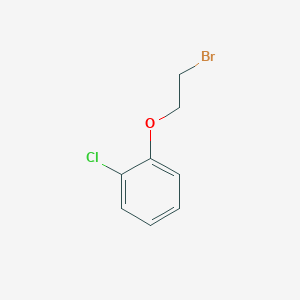

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368349 | |

| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-26-5 | |

| Record name | 1-(2-Bromoethoxy)-2-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Bromoethoxy)-2-chlorobenzene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 1-(2-Bromoethoxy)-2-chlorobenzene (CAS No. 18800-26-5), a versatile bifunctional reagent crucial for the synthesis of complex organic molecules. Its unique structure, featuring a reactive bromoethyl ether and a chlorinated aromatic ring, makes it a valuable building block, particularly in the development of novel therapeutics. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed insights into its properties, synthesis, reactivity, and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with specific identifiers and properties that dictate its handling, reactivity, and application. It is commercially available as a clear, slightly yellow liquid.

Identifiers

| Identifier | Value | Source |

| CAS Number | 18800-26-5 | |

| Molecular Formula | C₈H₈BrClO | |

| IUPAC Name | This compound | |

| Synonyms | 2-(2-Chlorophenoxy)ethyl bromide, 1-Bromo-2-(2-chlorophenoxy)ethane, 2-Chlorophenyl 2-bromoethyl ether | |

| InChI Key | ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C(=C1)OCCBr)Cl |

Physicochemical Data

The physical properties of this compound are critical for planning reactions, purifications, and storage.

| Property | Value | Notes | Source |

| Molecular Weight | 235.51 g/mol | ||

| Appearance | Clear slightly yellow liquid | ||

| Melting Point | 10-11 °C | ||

| Boiling Point | 140-142 °C | at 15 mmHg | |

| Density | 1.518 g/cm³ | Predicted | |

| Flash Point | 150 °C | ||

| Solubility | No data available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis and Mechanism

The most logical and widely applicable method for synthesizing this compound is the Williamson ether synthesis . This venerable yet reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide. In this case, 2-chlorophenol is deprotonated to form the 2-chlorophenoxide nucleophile, which then displaces the bromide from an excess of 1,2-dibromoethane.

The causality for using 1,2-dibromoethane in excess is twofold: first, it serves as both the reactant and, in some protocols, the solvent; second, using it in excess minimizes the potential for a second substitution reaction where the product acts as a nucleophile to form a bis-ether byproduct (1,2-bis(2-chlorophenoxy)ethane). The primary bromide on the other end of the 1,2-dibromoethane is an excellent electrophile for the Sₙ2 reaction, ensuring good yields.

Representative Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq) and a suitable solvent such as acetone or acetonitrile (10 mL/g of phenol).

-

Base Addition: Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter off the solid base. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solution in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its bifunctional nature. The primary alkyl bromide is a potent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles (N-alkylation, O-alkylation, S-alkylation). This allows for the straightforward introduction of the 2-(2-chlorophenoxy)ethyl moiety onto a substrate.

A significant application of this reagent is in the synthesis of heterocyclic compounds, such as cinnoline derivatives , which have shown a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The reagent serves as a key building block for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the development of targeted cancer therapies, it can be used to alkylate a nitrogen atom on a core scaffold to probe interactions with a biological target.

Representative Experimental Protocol: N-Alkylation

This protocol illustrates the use of the title compound to alkylate a generic nitrogen-containing heterocycle.

-

Setup: In a reaction vessel, dissolve the N-H containing heterocyclic substrate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq), to deprotonate the nitrogen, enhancing its nucleophilicity.

-

Reagent Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum would be characterized by signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of δ 6.8-7.5 ppm, showing complex splitting patterns. The two methylene groups of the ethoxy chain would appear as two distinct triplets around δ 4.4 ppm (-OCH₂-) and δ 3.7 ppm (-CH₂Br), each integrating to 2H.

-

¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy chain. The carbon attached to the bromine (-CH₂Br) would be the most downfield of the aliphatic signals.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), a strong C-O-C (ether) stretching band (~1250 cm⁻¹), and C-Cl (~750 cm⁻¹) and C-Br (~650 cm⁻¹) stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed, accompanied by an (M+2) peak of significant intensity due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes.

Safety and Handling

Based on available data, this compound should be handled with appropriate caution in a laboratory setting.

GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Handling Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value synthetic intermediate with demonstrated utility in medicinal chemistry and organic synthesis. Its predictable reactivity, primarily through the Williamson ether synthesis for its formation and Sₙ2 reactions for its application, makes it a reliable tool for researchers. Understanding its physicochemical properties and adhering to strict safety protocols are paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required to incorporate this versatile reagent into advanced synthetic workflows.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethoxy)-2-chlorobenzene

Abstract

This guide provides a comprehensive technical overview for the synthesis and characterization of 1-(2-Bromoethoxy)-2-chlorobenzene (CAS No. 18800-26-5), a key intermediate in medicinal chemistry and organic synthesis.[1] We will explore the strategic implementation of the Williamson ether synthesis, detailing the underlying mechanism, protocol optimization, and purification strategies. Furthermore, this document outlines a rigorous, multi-technique approach for the structural confirmation and purity assessment of the final product, employing NMR, IR, and mass spectrometry. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights to ensure reproducible and high-purity production.

Introduction: Significance of this compound

This compound is a bifunctional aromatic compound featuring both an ether linkage and a reactive alkyl bromide. This unique structural arrangement makes it a valuable building block, particularly in the synthesis of more complex molecules. Its primary application lies in its role as a precursor for various pharmaceutical agents and specialized chemical probes.[1] For instance, it has been utilized in the development of novel compounds targeting the vimentin protein, which is implicated in cancer metastasis, highlighting its importance in the discovery of next-generation therapeutics.[1] The precise installation of the bromoethoxy group onto the chlorinated benzene ring allows for subsequent nucleophilic substitution reactions, providing a versatile handle for molecular elaboration.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] In this specific application, 2-chlorophenol is deprotonated to form the 2-chlorophenoxide, which then displaces a bromide ion from an excess of 1,2-dibromoethane.

Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2][3]

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 2-chlorophenol to generate the 2-chlorophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.

-

Nucleophilic Attack: The resulting phenoxide acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.

-

Displacement: This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of a bromide ion as the leaving group and the formation of the C-O ether bond.[2]

Using a large excess of 1,2-dibromoethane is crucial to favor the desired mono-alkylation product and minimize the formation of the symmetrical diether byproduct, 1,2-bis(2-chlorophenoxy)ethane.

Experimental Protocol

This protocol is a robust starting point for laboratory-scale synthesis.

Reagents:

-

2-Chlorophenol (1.0 eq)

-

1,2-Dibromoethane (3.0-5.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol and anhydrous acetone (or DMF).

-

Add anhydrous potassium carbonate to the mixture. The K₂CO₃ acts as the base and should be finely powdered to maximize surface area.

-

Add 1,2-dibromoethane to the stirring suspension.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-80°C is recommended) and maintain for 12-24 hours.[4]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate system.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Process Optimization and Purification

-

Solvent Choice: While acetone is a common solvent, polar aprotic solvents like DMF can accelerate Sɴ2 reactions by solvating the potassium cation, leaving the carbonate anion more reactive.[3][4] This can often lead to higher yields and shorter reaction times.

-

Base Selection: Anhydrous potassium carbonate is effective and easy to handle. Stronger bases like sodium hydride (NaH) could be used but require stricter anhydrous conditions.

-

Purification: The crude product, a clear, slightly yellow liquid, will likely contain unreacted 1,2-dibromoethane and potentially the dialkylated byproduct.[5]

-

Distillation: The excess 1,2-dibromoethane can be removed by distillation.

-

Column Chromatography: For high purity, the residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[4] The product's Rf value will be distinct from the starting material and byproducts.[4]

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Analysis

The following table summarizes the expected data for the successful validation of the target compound.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (4H) will appear as multiplets in the δ 6.8-7.5 ppm range. The two methylene groups will appear as distinct triplets due to coupling with each other: the -OCH₂- protons around δ 4.3 ppm and the -CH₂Br protons around δ 3.6 ppm. |

| ¹³C NMR | Expect ~8 distinct signals. Aromatic carbons will be in the δ 110-155 ppm range. The carbon bearing the chlorine will be shifted downfield. The -OCH₂- carbon will appear around δ 68 ppm, and the -CH₂Br carbon will be further upfield, around δ 28-30 ppm. |

| IR Spectroscopy | Look for characteristic peaks: C-O-C (ether) stretching around 1250 cm⁻¹, C-Cl stretching around 750 cm⁻¹, and C-Br stretching around 650 cm⁻¹. Aromatic C-H stretching will be just above 3000 cm⁻¹. |

| Mass Spec. (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will be observed for C₈H₈³⁵Cl⁷⁹Br and C₈H₈³⁵Cl⁸¹Br, respectively, with additional peaks for the ³⁷Cl isotope. The nominal mass is 234 g/mol .[6] |

| GC-MS | A single major peak in the gas chromatogram confirms purity, with the corresponding mass spectrum matching the expected fragmentation pattern. |

Workflow and Reaction Diagrams

The overall process from synthesis to characterization can be visualized as follows:

The core chemical transformation is depicted below:

Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

-

2-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Can cause severe chemical burns.[7][8][10] In case of contact, flush immediately with copious amounts of water.[7][8] It is a combustible liquid.[9]

-

1,2-Dibromoethane: A suspected carcinogen and toxic substance.[11] Harmful if inhaled or absorbed through the skin.[11] Handle with extreme care and ensure adequate ventilation.[11]

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Solvents (Acetone, DMF): Flammable and volatile. Keep away from ignition sources.[8]

Dispose of all chemical waste in accordance with local, regional, and national regulations.[10]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling reaction conditions, particularly the stoichiometry of the reactants, and employing a robust purification strategy like column chromatography, this valuable intermediate can be obtained with high purity. The comprehensive characterization protocol outlined herein, utilizing a combination of NMR, IR, and mass spectrometry, provides a self-validating system to ensure the structural integrity of the final product, enabling its confident use in subsequent research and development applications.

References

- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.

- ScienceLab.com. (n.d.). Material Safety Data Sheet - 2-chlorophenol 98%.

- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry".

- Thermo Fisher Scientific. (2011). Safety Data Sheet - 1,2-Dibromoethane.

- Sundriyal, S. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages. DOI: 10.1039/SP253.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol.

- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chlorophenol.

- University of Michigan. (n.d.). Experiment 06: Williamson Ether Synthesis.

- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH).

- PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.

- Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed.

- The Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation.

- PubChem. (n.d.). 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information.

- Guidechem. (n.d.). This compound 18800-26-5 wiki.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications.

- NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST WebBook.

- PubChemLite. (n.d.). This compound (C8H8BrClO).

- Benchchem. (n.d.). This compound | CAS 18800-26-5.

- Matrix Scientific. (n.d.). 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene.

- ChemicalBook. (n.d.). 2-Bromochlorobenzene(694-80-4) 1H NMR spectrum.

- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene. John Wiley & Sons, Inc.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C8H8BrClO) [pubchemlite.lcsb.uni.lu]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Bromoethoxy)-2-chlorobenzene

Introduction

1-(2-Bromoethoxy)-2-chlorobenzene is a halogenated aromatic ether of significant interest to researchers in medicinal chemistry and drug development. It serves as a versatile chemical building block, particularly in the synthesis of novel small-molecule therapeutics. For instance, it has been utilized in the development of compounds targeting vimentin, a protein overexpressed in aggressive tumors and associated with cancer metastasis. Given its role in the synthesis of high-value compounds, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind the expected spectral features, providing a predictive framework for researchers and a benchmark for experimental data.

Molecular Structure and Isotopic Fingerprints

A foundational understanding of the molecule's composition is critical for interpreting its spectral data. The structure contains two key halogen atoms, bromine and chlorine, which have distinct and significant natural isotopic abundances.

-

Chlorine: Exists as two primary isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), with a mass difference of two atomic mass units (amu).

-

Bromine: Exists as two primary isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), also with a mass difference of two amu.

These isotopic distributions create a unique and predictable "fingerprint" in mass spectrometry, which is a powerful diagnostic tool for confirming the presence of these elements.

The Strategic Utility of 1-(2-Bromoethoxy)-2-chlorobenzene in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-(2-Bromoethoxy)-2-chlorobenzene, a versatile bifunctional building block with significant applications in medicinal chemistry. We will delve into its synthesis, elucidate its reactivity profile, and showcase its strategic deployment in the design and synthesis of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors. Particular focus is given to its role in the development of novel anticancer agents targeting vimentin and its utility as a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin.

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired pharmacological properties. This compound has emerged as a valuable reagent, offering two distinct points for chemical modification: a reactive bromoethoxy tail and a functionalized chlorobenzene headgroup. This unique combination allows for its use as a versatile linker and a scaffold for the introduction of diverse chemical moieties.

The primary research application of this compound lies in its role as a key synthetic intermediate in the development of novel small-molecule therapeutics.[1] Its utility has been notably demonstrated in the optimization of cinnoline-based compounds targeting the intermediate filament protein vimentin, a crucial player in cancer metastasis and drug resistance.[1] This guide will provide a comprehensive overview of the synthesis, reactivity, and diverse applications of this important building block.

Synthesis of this compound: A Practical Approach

The most common and practical method for the synthesis of this compound is the Williamson ether synthesis. This reliable and well-established reaction involves the formation of an ether linkage by the reaction of a phenoxide with a primary alkyl halide.[2]

Reaction Scheme

The synthesis proceeds by the reaction of 2-chlorophenol with an excess of 1,2-dibromoethane in the presence of a base.

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorophenol | 128.56 | 12.86 g | 0.10 |

| 1,2-Dibromoethane | 187.86 | 56.34 g (25.8 mL) | 0.30 |

| Anhydrous Potassium Carbonate | 138.21 | 27.64 g | 0.20 |

| Acetone | - | 200 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (12.86 g, 0.10 mol) and acetone (200 mL).

-

Add anhydrous potassium carbonate (27.64 g, 0.20 mol) to the solution.

-

Stir the mixture vigorously at room temperature for 15 minutes to form the potassium 2-chlorophenoxide.

-

Add 1,2-dibromoethane (56.34 g, 0.30 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a clear, slightly yellow liquid.

Reactivity and Strategic Considerations

This compound possesses two key reactive sites that can be selectively functionalized.

The Bromoethoxy Moiety: A Handle for Nucleophilic Substitution

The primary bromo group on the ethoxy chain is highly susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, making it an excellent linker for connecting different molecular fragments.

Caption: Nucleophilic substitution at the bromoethoxy group.

The electron-withdrawing nature of the ortho-chloro substituent on the benzene ring has a minimal electronic effect on the reactivity of the distant bromoethyl group. However, the steric bulk of the ortho-substituent can play a role in modulating the accessibility of the electrophilic carbon, a factor to consider in the design of synthetic routes.

The Chlorobenzene Ring: A Platform for Further Functionalization

The chloro-substituted benzene ring is less reactive towards nucleophilic aromatic substitution due to the strong carbon-chlorine bond and the electron-rich nature of the aromatic ring. However, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, vinyl, or amino groups. This dual reactivity provides a powerful strategy for the stepwise construction of complex molecules.

Applications in Medicinal Chemistry

The unique structural features of this compound have been exploited in the development of several classes of therapeutic agents.

Anticancer Agents Targeting Vimentin

A primary and well-documented application of this compound is in the synthesis of cinnoline-based compounds that target the type III intermediate filament protein, vimentin.[1] Vimentin is overexpressed in many aggressive tumors and is a marker of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis and the development of chemotherapy resistance.[1]

This compound serves as a key building block to introduce a flexible linker and a substituted aromatic moiety in the design of vimentin inhibitors. These efforts have led to the development of potent and selective probes against mesenchymal cancer cells.[1]

Workflow for the Synthesis of Vimentin-Targeting Cinnoline Derivatives:

Caption: Synthetic workflow for vimentin-targeting cinnoline derivatives.

Intermediate in the Synthesis of Tamsulosin

Patent literature reveals the use of this compound as a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. In this synthesis, the bromoethoxy group reacts with an amine to form the core structure of the drug.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its bifunctional nature, allowing for selective nucleophilic substitution at the bromoethoxy tail and potential cross-coupling reactions at the chlorobenzene ring, make it a powerful tool for the construction of diverse and complex bioactive molecules. Its demonstrated utility in the development of vimentin-targeting anticancer agents and other pharmaceuticals underscores its importance for researchers and scientists in the field of drug discovery.

References

-

askIITians. (2025, March 4). Chlorobenzene is extremely less reactive towards a nucleophilic subst. Retrieved from [Link]

Sources

"1-(2-Bromoethoxy)-2-chlorobenzene" derivatives and analogs

An In-Depth Technical Guide to the Synthesis and Application of 1-(2-Bromoethoxy)-2-chlorobenzene Derivatives in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate pivotal to the synthesis of diverse, biologically active molecules. We delve into the core physicochemical properties and establish a robust, field-proven protocol for its synthesis via Williamson etherification. The primary focus is on the strategic application of this building block in the generation of phenoxyethylamine derivatives, a scaffold of significant interest in medicinal chemistry. We explore the causality behind synthetic choices and detail the structure-activity relationships (SAR) that guide the development of potent analogs. Key therapeutic applications are highlighted, including the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for neurological disorders and novel vimentin inhibitors for oncology. This document serves as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

The Core Moiety: this compound

Introduction and Strategic Importance

This compound (CAS No. 18800-26-5) is a halogenated aromatic ether that has emerged as a valuable building block in synthetic organic and medicinal chemistry.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist. The terminal bromoethyl group serves as a highly reactive electrophilic handle, ideal for alkylation reactions, particularly with nitrogen nucleophiles. The substituted chlorobenzene ring provides a stable aromatic core that can be further functionalized or used to modulate the electronic and steric properties of its derivatives, influencing their pharmacokinetic and pharmacodynamic profiles.

Its principal utility lies in its role as a precursor for creating extensive libraries of analogs for structure-activity relationship (SAR) studies.[2] This is particularly relevant in drug discovery, where systematic modification of a lead compound is essential for optimizing potency, selectivity, and metabolic stability.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis and scale-up. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 18800-26-5 | [1][3][4] |

| Molecular Formula | C₈H₈BrClO | [1][3] |

| Molecular Weight | 235.51 g/mol | [1][3] |

| Appearance | Clear, slightly yellow liquid | [3] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Synthesis of the Core Structure: A Validated Protocol

The most reliable and common method for synthesizing aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[5] For this compound, this translates to the reaction between 2-chlorophenol and a suitable two-carbon electrophile.

Causality in Synthesis Design:

-

Choice of Reagents: 2-Chlorophenol is the clear phenolic precursor. 1,2-Dibromoethane is selected as the electrophile.[3] Using it in excess ensures that the phenoxide preferentially displaces one bromide, minimizing the formation of the bis-aryloxyethane byproduct. The second bromine atom remains intact for subsequent derivatization.

-

Choice of Base: A strong base, such as sodium hydroxide or potassium carbonate, is required to deprotonate the phenol (pKa ≈ 8.5) to form the more nucleophilic phenoxide ion.

-

Choice of Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the phenoxide anion relatively "naked" and highly reactive, promoting an efficient Sₙ2 reaction.

Caption: Synthesis of the core moiety via Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (10 mL per 1 g of phenol).

-

Addition of Phenol: Add 2-chlorophenol (1.0 eq) to the stirred suspension at room temperature.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture. An excess is critical to minimize symmetrical ether formation.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure liquid product.

Derivatization and Analog Development

The Phenoxyethylamine Scaffold: A Privileged Structure

The true value of this compound is realized in its conversion to derivatives. The most prominent and therapeutically relevant class of derivatives are the phenoxyethylamines. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system and adrenergic receptors.[6][7] The general structure consists of a substituted phenoxy ring connected by a two-carbon (ethyl) linker to a primary or secondary amine, a motif that effectively mimics endogenous neurotransmitters like norepinephrine and serotonin.[7][8]

General Synthetic Protocol: Nucleophilic Substitution

The synthesis of phenoxyethylamine derivatives from the core intermediate is a straightforward Sₙ2 reaction where an amine acts as the nucleophile, displacing the bromide.

Caption: General workflow for synthesizing phenoxyethylamine analogs.

Experimental Protocol: Synthesis of N-Substituted 2-(2-Chlorophenoxy)ethanamines

-

Setup: In a sealed vial, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (ACN).

-

Rationale: Potassium carbonate acts as an acid scavenger, neutralizing the HBr that is formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. ACN is a suitable polar aprotic solvent for this transformation.

-

Reaction: Seal the vial and heat the mixture to 70-80 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified via silica gel chromatography or by crystallization of its hydrochloride salt to yield the final, high-purity analog.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The derivatives accessible from this compound have significant potential in multiple therapeutic areas.

Analogs as Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Scaffolds

SNRIs are a major class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the synaptic cleft, thereby increasing the availability of these key mood-regulating neurotransmitters.[9][10][11] Many successful SNRI drugs, such as venlafaxine and duloxetine, are built upon a phenethylamine or related backbone.[10][12]

The phenoxyethylamine derivatives synthesized from our core compound are structural analogs of these drugs. The 2-chlorophenoxy group can interact with specific pockets in the transporter proteins, the ethyl linker provides the correct spacing, and the terminal amine is crucial for binding and activity.[11]

Caption: Mechanism of action for SNRI analogs at the neural synapse.

Vimentin Inhibitors for Oncology

A highly promising and specific application for this compound derivatives is in the development of anticancer agents.[2] Research has shown that this building block is instrumental in synthesizing analogs of compounds that target vimentin, a protein marker of the epithelial-mesenchymal transition (EMT).[2] EMT is a cellular process implicated in cancer metastasis and drug resistance. By inhibiting vimentin, these novel compounds can potentially prevent cancer spread and overcome resistance to chemotherapy, representing a cutting-edge therapeutic strategy.[2] The use of this specific starting material allowed researchers to create next-generation probes with significantly improved potency and better pharmacological properties.[2]

Principles of Structure-Activity Relationship (SAR)

Systematic modification of the core structure allows for the exploration of SAR, providing critical insights into how chemical structure dictates biological activity.

| Modification Site | Structural Change | Expected Impact on Activity | Rationale |

| Aromatic Ring | Varying position of Cl (ortho, meta, para) | Modulates potency and selectivity | The halogen's position alters the electronic distribution and steric fit within the target's binding pocket. |

| Aromatic Ring | Adding/changing substituents (e.g., -F, -CH₃, -OCH₃) | Fine-tunes binding affinity and metabolic stability | Can introduce new hydrogen bonds, van der Waals interactions, or block sites of metabolic oxidation. |

| Amine Group | Primary (NH₂) vs. Secondary (NHR) vs. Tertiary (NR₂) | Significantly alters potency and selectivity | The size and nature of the amine substituent are critical for receptor/transporter recognition. Increasing bulk often decreases α-adrenergic activity while increasing β-activity.[6] |

| Amine Group | Introducing bulky or cyclic substituents | Can enhance selectivity for specific receptor subtypes | A bulkier group may be better accommodated by one receptor subtype over another, leading to improved selectivity.[6] |

Conclusion and Future Directions

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis and versatile reactivity enable the rapid generation of diverse chemical libraries centered on the therapeutically validated phenoxyethylamine scaffold. The demonstrated applications in developing advanced SNRI analogs and potent vimentin inhibitors underscore its significant potential.

Future work should focus on expanding the range of nucleophiles used in derivatization beyond simple amines to include thiols, azides, and other functional groups. Furthermore, exploring modifications to the ethyl linker could yield novel compounds with altered flexibility and binding kinetics. The systematic screening of these new derivatives against a broader range of biological targets will undoubtedly uncover new therapeutic opportunities.

References

-

Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. [Link]

-

Cas 796098-80-1, 4-bromo-1-(2-bromoethoxy)-2-chlorobenzene | lookchem. [Link]

-

Celikyurt, I. K., Mutlu, O., & Ulak, G. (2012). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). In Effects of Antidepressants. IntechOpen. [Link]

-

Serotonin and Norepinephrine Reuptake Inhibitors Pharmacology – Real Life Pharmacology. [Link]

-

DeVane, C. L. (1999). Pharmacology of Antidepressants: Selectivity or Multiplicity? Journal of Clinical Psychiatry, 60(Suppl 17), 4-9. [Link]

-

1-(2-溴乙氧基)-2-氯苯| 18800-26-5. [Link]

-

Melchiorre, C., et al. (1998). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 41(22), 4327-36. [Link]

-

Phenol ether - Wikipedia. [Link]

-

Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

- EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google P

-

Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]

-

Jordan, P. A., & Toste, F. D. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 55(3), 1143-1147. [Link]

-

Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

-

Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. [Link]

-

1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem. [Link]

-

1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem. [Link]

-

Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. [Link]

-

Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

-

Grunewald, G. L., & Ye, Q. H. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(10), 1984-6. [Link]

-

1-(2-Bromoethoxy)-2-ethoxybenzene Properties vs Pressure | Density, Cp, Viscosity | Chemcasts. [Link]

-

(PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - ResearchGate. [Link]

-

Lillo, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(7), 659. [Link]

-

Phenylethanolamine - Wikipedia. [Link]

-

Al-Zoubi, W., & Al-Jaber, H. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(18), 5894. [Link]

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)

-

Preparation of 1-bromo-2-chlorobenzene - PrepChem.com. [Link]

-

Mabry, K. M., et al. (2013). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 4(11), 1045-1050. [Link]

-

Grunewald, G. L., et al. (2005). Exploring the Active Site of Phenylethanolamine N-methyltransferase With 3-hydroxyethyl- And 3-hydroxypropyl-7-substituted-1,2,3,4-tetrahydroisoquinolines. Bioorganic & Medicinal Chemistry Letters, 15(4), 1143-7. [Link]

-

1-(2-BROMOETHOXY)-4-CHLOROBENZENE - gsrs. [Link]

-

Annachhatre, A. P., & Gheewala, S. H. (1996). Biodegradation of 2-chlorophenol (2CP) in an anaerobic sequencing batch reactor (ASBR). Water Science and Technology, 34(5-6), 337-344. [Link]

Sources

- 1. 18800-26-5|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(2-溴乙氧基)-2-氯苯 | 18800-26-5 [m.chemicalbook.com]

- 5. Phenol ether - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 9. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. psychiatrist.com [psychiatrist.com]

Introduction: Understanding the Core Characteristics of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Bromoethoxy)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 18800-26-5) is a specialized chemical building block with a molecular formula of C₈H₈BrClO.[1] It serves as a valuable synthetic intermediate, particularly in medicinal chemistry and the development of novel small-molecule therapeutics.[2] Its utility in complex organic synthesis, for example, in creating analogs of targeted therapeutic compounds, makes a thorough understanding of its physicochemical properties essential.[2]

This guide provides a detailed examination of two critical parameters for any research chemical: solubility and stability. For professionals in drug discovery and development, this information is paramount. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics and bioavailability. Stability data informs handling, storage conditions, and shelf-life, ensuring the integrity and reliability of the compound throughout its lifecycle.[3] This document synthesizes available data with established scientific protocols to offer a comprehensive resource for the safe and effective use of this compound.

Part 1: Solubility Profile

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is governed by the principle of "like dissolves like." The molecular structure of this compound—featuring a halogenated aromatic ring and an ether linkage—suggests it is a relatively nonpolar molecule. This structure is key to predicting its behavior in various solvent systems.

While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structural analogs and general principles of organic chemistry. Compounds like 1-bromo-2-chlorobenzene and other aromatic halides are generally soluble in common organic solvents.[4] Similarly, related structures are noted to have limited water solubility, a common trait for molecules of this type.[5][6]

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, DMSO | Likely Soluble | These solvents can interact with the polarizable aromatic ring and ether oxygen without protonating the molecule.[6] |

| Polar Protic | Ethanol, Methanol | Likely Soluble | The ether linkage can act as a hydrogen bond acceptor. Similar, though more polar, compounds show solubility in these solvents.[5] |

| Nonpolar | Toluene, Hexane | Likely Soluble | The nonpolar benzene ring and alkyl chain contribute to favorable interactions with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | High Solubility | Structural similarities and polarity match suggest high compatibility. |

| Aqueous | Water | Insoluble/Sparingly | The hydrophobic nature of the chlorobenzene ring and the overall molecule size limit its solubility in water.[7] |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8] This protocol provides a reliable means to quantify the solubility of this compound in a specific solvent at a controlled temperature.

Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of the solid, we guarantee that the solvent is fully saturated. Temperature control is critical as solubility is highly temperature-dependent.[8] Filtration at the equilibrium temperature is a crucial step to prevent precipitation or further dissolution of the compound during sample workup, which would lead to inaccurate measurements.[9]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The excess solid is visually confirmed to be present at the bottom of the vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step must be performed quickly to avoid temperature fluctuations.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagram 1: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining thermodynamic solubility.

Part 2: Stability Profile and Degradation Pathways

Chemical stability is the ability of a substance to resist chemical change or decomposition over time under specific environmental conditions.[3] For a synthetic intermediate, stability is crucial for ensuring purity, reproducibility of reactions, and safety. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing, which form the basis of modern pharmaceutical development.[3][10][11]

Based on structurally similar compounds, this compound is expected to have good stability under normal storage conditions (room temperature, protected from light).[5] However, its functional groups—an alkyl bromide and an ether linkage on a chlorinated aromatic ring—suggest potential liabilities. The bromoethoxy group is susceptible to nucleophilic substitution and elimination reactions, especially in the presence of bases. The ether linkage can be cleaved under strongly acidic conditions.

Table 2: Predicted Stability and Incompatibility Profile

| Condition/Factor | Predicted Stability/Outcome | Potential Degradation Pathway |

| Long-Term Storage | Stable when stored in a cool, dry, dark place in a well-sealed container. | Minimal degradation expected under recommended conditions. |

| Elevated Temperature | Likely to accelerate degradation. | Increased rates of hydrolysis, oxidation, or elimination. Arrhenius kinetics can predict shelf life.[12] |

| Light (Photostability) | Potential for degradation, as aromatic halides can be susceptible to photolytic cleavage. | Homolytic cleavage of the C-Br or C-Cl bond, leading to radical-mediated degradation products.[11][13] |

| Humidity/Aqueous pH | Susceptible to hydrolysis, particularly at non-neutral pH. | Acidic: Potential ether cleavage. Basic: Nucleophilic substitution of bromide (to -OH) or dehydrohalogenation (elimination). |

| Incompatible Materials | Strong bases, strong oxidizing agents, strong acids, and certain metals. | Bases can induce elimination/substitution. Oxidants can attack the aromatic ring or ether.[14][15] |

Experimental Protocol: Comprehensive Stability Assessment Following ICH Principles

A robust stability study is designed to provide evidence on how the quality of a substance varies over time under the influence of temperature, humidity, and light.[10] This protocol outlines a foundational approach for assessing the stability of this compound.

Causality Behind the Protocol: This multi-faceted approach ensures that all potential degradation pathways are explored. Long-term testing simulates real-world storage to establish a re-test period.[16] Accelerated testing , at elevated stress conditions, is used to predict long-term stability in a shorter timeframe.[16] Forced degradation (stress testing) is performed to intentionally degrade the sample to identify likely degradation products and establish a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradants.[11][17]

Methodology:

-

Establish a Stability-Indicating Method:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Expose the compound in solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

-

Analyze samples at appropriate time points to identify the primary degradation pathways.

-

-

Formal Stability Study (ICH Conditions):

-

Place accurately weighed samples of the compound in appropriate containers that mimic proposed storage.

-

Store samples under the following conditions:

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[10]

-

Analyze each sample for appearance, assay (purity), and degradation products using the validated stability-indicating method.

-

Diagram 2: Comprehensive Stability Assessment Workflow

Caption: Workflow for stability testing based on ICH guidelines.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While specific, published quantitative data on its solubility and stability are limited, a robust profile can be constructed based on its chemical structure and established analytical principles. It is predicted to be soluble in a range of common organic solvents and largely insoluble in water. Its stability is considered good under standard laboratory storage conditions, but it possesses functional groups susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

For any application in a research or development setting, it is imperative that scientists do not rely solely on predicted data. The experimental protocols detailed in this guide provide a validated framework for determining the precise solubility and stability characteristics of this compound within the specific matrix and conditions of its intended use. Such empirical data is the cornerstone of reproducible, safe, and successful scientific advancement.

References

-

ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

-

KK Wagh College of Pharmacy. (n.d.). ICH Guidelines for Stability. [Link]

-

Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Hefter, G., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. [Link]

-

van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. [Link]

-

ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. [Link]

-

Solubility of Things. (n.d.). 1-(2-bromoethyl)-4-chlorobenzene | Solubility. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Sunrise Group. (n.d.). Chlorobenzene. [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. [Link]

-

FDA Global Substance Registration System. (n.d.). 1-(2-BROMOETHOXY)-4-CHLOROBENZENE. [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

-

NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST WebBook. [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information. [Link]

-

MDPI. (2018). Catalytic Oxidation of Chlorobenzene over Pd-TiO2 /Pd-Ce/TiO2 Catalysts. [Link]

-

MDPI. (2019). Chlorobenzene Removal Using DBD Coupled with CuO/γ-Al2O3 Catalyst. [Link]

-

Walchem. (2024). Chemical Compatibility Chart. [Link]

-

CP Lab Chemicals. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene, min 98% (GC), 1 gram. [Link]

-

ResearchGate. (2025). Synergistic degradation mechanism of chlorobenzene and NO over the multi–active center catalyst. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. database.ich.org [database.ich.org]

- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 1-(2-Bromoethoxy)-2-chlorobenzene: Properties, Reactivity, and Application as an Alkylating Agent

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of specific molecular fragments is paramount to achieving desired pharmacological activity and optimizing molecular properties. Alkylating agents are fundamental tools in this endeavor, enabling the formation of key carbon-heteroatom and carbon-carbon bonds. This technical guide provides an in-depth analysis of 1-(2-Bromoethoxy)-2-chlorobenzene (CAS No. 18800-26-5), a specialized bifunctional reagent. We will explore its physicochemical characteristics, delve into the mechanistic principles governing its reactivity, and present its documented applications as a versatile alkylating agent, particularly within the context of medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Physicochemical Profile

This compound is a clear, slightly yellow liquid under standard conditions.[1] Its key properties, essential for planning synthetic transformations, are summarized below.

| Property | Value | Source |

| CAS Number | 18800-26-5 | [1] |

| Molecular Formula | C₈H₈BrClO | [1][2] |

| Molecular Weight | 235.51 g/mol | [1] |

| Monoisotopic Mass | 233.94471 Da | [1][2] |

| Appearance | Clear slightly yellow liquid | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)OCCBr)Cl | [1][2] |

| InChIKey | ZDEJJQHQIOWTPC-UHFFFAOYSA-N | [1][2] |

Synthesis of the Reagent

While various suppliers offer this reagent, understanding its synthesis provides insight into potential impurities. The most logical and common synthetic route is a Williamson ether synthesis. This reaction involves the deprotonation of 2-chlorophenol by a suitable base (e.g., sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a bromide ion from an excess of 1,2-dibromoethane to form the desired ether linkage. The use of excess 1,2-dibromoethane is crucial to minimize the formation of a dimeric diether byproduct.

Reactivity as an Alkylating Agent

Mechanistic Principles

The primary utility of this compound stems from the reactivity of its terminal bromoethyl group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. Given that the bromine is attached to a primary carbon, the reaction mechanism is overwhelmingly a bimolecular nucleophilic substitution (SN2).

In a typical SN2 reaction, a nucleophile (e.g., an amine, thiol, or deprotonated alcohol/phenol) attacks the electrophilic carbon atom bearing the bromine. This attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single, concerted transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking. The presence of the 2-chloro substituent on the benzene ring is electronically withdrawing, but its influence on the distant bromoethyl group's reactivity is minimal compared to the primary factors of steric hindrance and leaving group ability.

Applications in Medicinal Chemistry

The structure of this compound makes it a valuable building block for introducing a chloro-substituted phenoxyethyl moiety into a target molecule. This is particularly relevant in drug discovery, where such groups can modulate properties like metabolic stability, solubility, and target engagement.

Case Study: Development of Vimentin Inhibitors

A significant application of this reagent is in the synthesis of novel small-molecule therapeutics targeting the vimentin (VIM) protein.[3] Vimentin is a key marker of the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis and drug resistance.[3] Therefore, inhibiting vimentin is a promising strategy in oncology.[3]

Researchers have used this compound as a key synthetic intermediate to perform structure-activity relationship (SAR) studies on cinnoline-based compounds that target vimentin.[3] Specifically, it was employed to create new analogs of a known vimentin-binding compound, FiVe1. These efforts led to the development of next-generation probes with significantly improved potency and selectivity against mesenchymal cancer cells, as well as superior pharmacological profiles.[3] In this context, the reagent serves as a versatile alkylating agent to explore new chemical space in the pursuit of targeted cancer therapies.[3]

Experimental Protocol: O-Alkylation of a Phenolic Substrate

This section provides a representative, step-by-step protocol for the O-alkylation of a generic phenol using this compound.

Rationale and Self-Validation

-

Substrate: A simple phenol (e.g., 4-methoxyphenol) is chosen as a common nucleophile for O-alkylation.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, ideal for deprotonating phenols without causing side reactions like hydrolysis of the alkyl bromide. Its insolubility in many organic solvents can drive the reaction forward as the phenoxide is formed.

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.

-

Temperature: Moderate heating (e.g., 60-80 °C) provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting decomposition.

-

Validation: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol and the appearance of a new, less polar product spot. The final product can be purified by column chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Step-by-Step Methodology

-

Reactant Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and anhydrous DMF (5-10 mL per mmol of phenol).

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add this compound (1.1-1.2 eq.) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure O-alkylated product.

Experimental Workflow Diagram

Safety and Handling Precautions

This compound and its isomer 1-(2-Bromoethoxy)-4-chlorobenzene are classified as irritants.[4] Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[5][6]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6]

-

Exposure Routes: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][6]

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, and open flames as it is a combustible liquid.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a highly effective and specialized alkylating agent with demonstrated utility in medicinal chemistry and fine chemical synthesis. Its reactivity is governed by a reliable SN2 mechanism centered on the bromoethyl moiety. As highlighted by its application in the development of novel vimentin inhibitors for cancer therapy, this reagent provides a valuable method for introducing the 2-chlorophenoxyethyl group, enabling the systematic exploration of chemical space and the optimization of lead compounds. When handled with the appropriate safety precautions, it serves as a powerful tool for the modern synthetic chemist.

References

-

PubChem. 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Bromoethyl)-4-chlorobenzene. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H8BrClO). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C8H8BrClO) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Strategic Ether Synthesis via Williamson Reaction Using 1-(2-Bromoethoxy)-2-chlorobenzene

<_ _>

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ethers using 1-(2-Bromoethoxy)-2-chlorobenzene as a key building block. Leveraging the Williamson ether synthesis, this document explores the nuanced reactivity of this bifunctional substrate, offering researchers, medicinal chemists, and drug development professionals a strategic approach to constructing complex molecular architectures. We delve into the mechanistic underpinnings that dictate regioselectivity, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of this compound

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, has been a cornerstone of organic synthesis since its discovery by Alexander Williamson in 1850.[1][2] The reaction typically involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an organohalide.[3][4] The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen-bearing electrophilic sites: a primary alkyl bromide and an aryl chloride.

This differential reactivity is the key to its strategic utility. The bromoethoxy group contains a primary carbon, which is highly susceptible to SN2 attack by a nucleophile.[5] In contrast, the chloro-substituted benzene ring is an sp2-hybridized carbon and is generally unreactive towards standard SN2 conditions due to steric hindrance and the high energy required to form an aryl cation.[6][7] This inherent difference allows for selective functionalization at the bromoethyl side chain while leaving the chlorobenzene moiety intact for subsequent transformations, such as cross-coupling reactions or nucleophilic aromatic substitution (SNAr) under more forcing conditions.[8] This molecule serves as a valuable intermediate in the synthesis of various compounds, including novel therapeutics targeting proteins like vimentin in cancer research.[9]

Mechanistic Rationale: Selectivity in Action

The success of the Williamson ether synthesis using this compound hinges on exploiting the kinetic and mechanistic differences between SN2 and SNAr pathways.

-

The Favored SN2 Pathway: The reaction proceeds via a classic SN2 mechanism.[3] An alkoxide (RO⁻), generated by deprotonating an alcohol with a suitable base, acts as the nucleophile.[10] This strong nucleophile performs a backside attack on the electrophilic carbon of the bromoethoxy group.[4] This is a concerted, single-step process where the C-O bond forms as the C-Br bond breaks.[6] The primary nature of the alkyl halide is ideal, as it minimizes steric hindrance and the competing E2 elimination reaction that can plague secondary and tertiary halides.[5][11]

-